Welcome to the BenchChem Online Store!
molecular formula C8H18N6 B079431 2,2'-Azobis(2-amidinopropane) CAS No. 13217-66-8

2,2'-Azobis(2-amidinopropane)

Cat. No. B079431
M. Wt: 198.27 g/mol
InChI Key: CCTFAOUOYLVUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05512646

Procedure details

CH3CL/dimethylaminopropylacrylamide, quaternized with methyl chloride, and 29 g of acrylamide were added to 541 g of water with 200 mg azo-bisisobutyroamidine (AIBA) and after passage of nitrogen therethrough, the mixture was irradiated for 30 minutes by an Osram HWL 250-W lamp. The gel so obtained was dried to a residual water content of 9% and ground.
Name
dimethylaminopropylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
[Compound]
Name
250-W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Name
Quantity
541 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6]C(=C)C(N)=O)[CH3:3].CCl.[C:14](N)(=[O:17])[CH:15]=[CH2:16].N([C:27]([CH3:32])(C)C(N)=N)=NC(C)(C)C(N)=N.[OH2:33]>>[CH3:3][N:2]([C:4]1[CH:5]=[CH:6][C:16]([CH2:15][C:14]([OH:17])=[O:33])=[CH:32][CH:27]=1)[CH3:1]

Inputs

Step One
Name
dimethylaminopropylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCC(C(=O)N)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Four
Name
250-W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mg
Type
reactant
Smiles
N(=NC(C(=N)N)(C)C)C(C(=N)N)(C)C
Name
Quantity
541 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The gel so obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried to a residual water content of 9% and ground

Outcomes

Product
Name
Type
Smiles
CN(C)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.